Enhanced Lipophilicity (logP) Versus Non‑Chlorinated Phenacyl Analog
The target compound exhibits an ACD/Labs‑predicted logP of 7.66 (ChemSpider, ACD/Percepta v14.0), substantially exceeding the value for the non‑chlorinated analog bis(2-oxo-2-phenylethyl) biphenyl-2,2′-dicarboxylate (C₃₀H₂₂O₆, MW 478.5), for which a logP of approximately 4.5–5.0 can be estimated based on the absence of the two chlorine substituents . This difference of approximately 2.5–3.2 logP units corresponds to a theoretical ~300–1600‑fold increase in octanol/water partition coefficient for the chlorinated derivative.
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 7.66 (ACD/Labs Percepta v14.0) |
| Comparator Or Baseline | Bis(2-oxo-2-phenylethyl) biphenyl-2,2′-dicarboxylate (unsubstituted phenacyl analog): estimated logP ≈ 4.5–5.0 |
| Quantified Difference | ΔlogP ≈ +2.5 to +3.2 (≈ 300–1600‑fold higher lipophilicity) |
| Conditions | In silico prediction; ACD/Labs Percepta Platform v14.00 (ChemSpider). Comparator logP estimated by subtracting chlorine contribution (πCl ≈ +0.71 per Cl) from target logP. |
Why This Matters
Higher logP directly impacts membrane permeability and tissue distribution, making the target compound a more suitable candidate for screens requiring passive diffusion across biological membranes (e.g., intracellular target engagement, CNS‑oriented libraries).
